(4-Phenoxyphenyl)acetaldehyde
Description
Structural Classification and Nomenclature within Arylacetaldehydes
(4-Phenoxyphenyl)acetaldehyde belongs to the class of organic compounds known as arylacetaldehydes. These are characterized by an acetaldehyde (B116499) moiety attached to an aromatic ring system. The defining feature of an aldehyde is the formyl group (a carbonyl group bonded to a hydrogen atom and an R group). wikipedia.orglibretexts.org In the case of this compound, the R group is a 4-phenoxyphenyl substituent.
The systematic IUPAC name for this compound is 2-(4-phenoxyphenyl)acetaldehyde . uni.lu This nomenclature indicates an acetaldehyde molecule substituted at the second carbon (the one adjacent to the carbonyl group) with a 4-phenoxyphenyl group. The structure consists of a phenyl group linked via an ether bond to another phenyl ring, which in turn is attached to the acetaldehyde unit.
Table 1: Structural and Identification Data for this compound
| Property | Value |
| Molecular Formula | C14H12O2 uni.lu |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | 2-(4-phenoxyphenyl)acetaldehyde uni.lu |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O uni.lu |
| InChIKey | WIEFWLAWEUALNK-UHFFFAOYSA-N uni.lu |
| CAS Number | 22951104 uni.lu |
Historical Context of Related Arylacetaldehyde Chemistry
The chemistry of arylacetaldehydes is rooted in foundational organic reactions. Early methods for the synthesis of aldehydes, such as the Reimer-Tiemann reaction reported in 1876, provided pathways to formylated aromatic compounds from phenols. chimia.chresearchgate.net While not directly producing arylacetaldehydes, these developments laid the groundwork for the functionalization of aromatic rings, a key step in the synthesis of more complex structures.
Later, the isomerization of monoaryl-ethylene oxides emerged as a method for producing arylacetaldehydes. google.com For instance, styrene (B11656) oxide can be isomerized to phenylacetaldehyde (B1677652). google.com The development of cross-coupling reactions, particularly the Heck reaction, provided further avenues for the synthesis of α-aryl aldehydes. acs.org These reactions involve the coupling of aryl halides with alkenes, catalyzed by palladium complexes. acs.org More recent advancements have focused on continuous-flow synthesis methods using aryldiazonium salts, which offer a safer and more efficient route to arylacetaldehydes. acs.org
Contemporary Research Significance and Scope
In contemporary research, this compound and its derivatives are of interest primarily as intermediates in the synthesis of more complex molecules with potential biological activities. The phenoxyphenyl scaffold is a recurring motif in medicinal chemistry. For example, derivatives of 4-phenoxyphenyl isoxazoles have been synthesized and evaluated as novel acetyl-CoA carboxylase (ACC) inhibitors for potential cancer therapeutics. nih.gov
Furthermore, the aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions. wikipedia.org Research has explored the synthesis of various compounds starting from phenoxyphenyl precursors, such as 4-phenoxyphenyl-thiazole-Schiff base derivatives, which have been investigated for their anti-inflammatory and antimicrobial properties. researchgate.net The reactivity of the aldehyde allows for the construction of diverse molecular architectures, making this compound a valuable building block in the synthesis of novel compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEFWLAWEUALNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629177 | |
| Record name | (4-Phenoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109330-01-0, 202825-61-4 | |
| Record name | (4-Phenoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-phenoxyphenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 4 Phenoxyphenyl Acetaldehyde and Its Precursors
Strategies for Carbon-Carbon Bond Formation Leading to the Acetaldehyde (B116499) Moiety
The introduction of the acetaldehyde functional group onto the phenoxyphenyl scaffold is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this transformation, including oxidation of corresponding alcohols, formylation reactions, and dehydration processes.
Oxidative Approaches to Aldehyde Synthesis
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the preparation of (4-Phenoxyphenyl)acetaldehyde, the precursor 2-(4-phenoxyphenyl)ethanol is oxidized. Several reagents are available for this purpose, with Swern and Pyridinium (B92312) Chlorochromate (PCC) oxidations being prominent examples due to their mild conditions and high selectivity. wikipedia.orgmsu.edunumberanalytics.com
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgorganic-chemistry.org The reaction proceeds under very mild, low-temperature conditions (typically -78 °C), which makes it compatible with a wide range of functional groups. wikipedia.orgnih.gov The mechanism involves the formation of an alkoxysulfonium salt from the alcohol and activated DMSO, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.org A significant drawback is the production of the malodorous dimethyl sulfide. wikipedia.orgorganic-chemistry.org
PCC Oxidation: Pyridinium chlorochromate (PCC) is a milder oxidizing agent compared to other chromium-based reagents like chromic acid. numberanalytics.comlibretexts.orgmasterorganicchemistry.com It effectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. numberanalytics.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent such as dichloromethane. libretexts.org The mechanism involves the formation of a chromate (B82759) ester, which then undergoes elimination to produce the aldehyde. msu.edulibretexts.org
Formylation Reactions for Arylacetaldehyde Scaffolds
Formylation reactions introduce a formyl group (-CHO) directly onto an aromatic ring. purechemistry.orgwikipedia.org While direct formylation to produce an arylacetaldehyde is not a standard one-step process, multi-step sequences involving formylation are employed. researchgate.net For instance, a Vilsmeier-Haack reaction can be used to introduce a formyl group onto a suitably activated precursor, which is then elaborated to the acetaldehyde moiety. researchgate.net The Vilsmeier-Haack reaction typically uses a phosphoryl chloride and a substituted amide, such as dimethylformamide (DMF), to generate a Vilsmeier reagent, which acts as the formylating agent. wikipedia.org Other named formylation reactions include the Gattermann-Koch, Gattermann, Reimer-Tiemann, and Duff reactions, each with specific substrates and conditions. purechemistry.orgwikipedia.orgwikipedia.org
Dehydration Reactions in Arylacetaldehyde Synthesis
Dehydration reactions, which involve the removal of a water molecule, can be a key step in the synthesis of arylacetaldehydes. sciencemadness.orgwikipedia.org For example, the dehydration of a 1,2-diol precursor can lead to an enol, which then tautomerizes to the more stable aldehyde. This approach is often catalyzed by acids. sciencemadness.orgwikipedia.org The development of catalytic dehydrative substitution reactions of alcohols is a significant area of research for forming various chemical bonds. researchgate.netnih.gov
Phenoxyphenyl Moiety Introduction and Functionalization
The synthesis of the core (4-phenoxyphenyl) structure is a prerequisite for the subsequent introduction of the acetaldehyde group. This diaryl ether linkage can be formed through several powerful synthetic methods.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or other substrate with a good leaving group. wikipedia.org To construct the 4-phenoxyphenyl ether, this reaction can be approached in two ways: reacting phenoxide with a 4-halophenyl derivative or reacting a 4-phenoxyphenoxide with a suitable electrophile. A common approach involves reacting 4-hydroxyphenyl derivatives with a substituted benzene (B151609) in the presence of a base. researchgate.netvaia.comlibretexts.org For example, 1-(4-hydroxyphenyl)ethanone can be reacted with 1-chloro-4-(p-tolyloxy)benzene in the presence of a copper catalyst to form the corresponding ether linkage. scholarsresearchlibrary.com
Aryl Coupling Reactions in Phenoxyphenyl System Formation
Modern cross-coupling reactions provide powerful alternatives for the formation of the C-O bond in diaryl ethers. Buchwald-Hartwig amination protocols have been adapted for C-O coupling, often employing palladium or copper catalysts with specialized ligands. These reactions couple an aryl halide or triflate with a phenol (B47542). This method offers advantages in terms of functional group tolerance and reaction conditions compared to the classical Ullmann condensation, which typically requires harsh conditions. The synthesis of aryldiphenylphosphine oxides, for instance, can be achieved through transition metal-catalyzed coupling of diphenylphosphine (B32561) oxide with aryl halides. nih.gov Similarly, copper-catalyzed coupling reactions are effective for forming C-S and C-N bonds with aryl halides and can be adapted for C-O bond formation. sioc-journal.cnrsc.org
Chemo- and Regioselective Synthetic Pathways
Chemo- and regioselectivity are paramount in the synthesis of this compound and its precursors to ensure the desired isomers are formed, minimizing complex purification steps.
Regioselective Synthesis of the Diphenyl Ether Moiety: The formation of the 4-phenoxyphenyl core often involves the Ullmann condensation or Buchwald-Hartwig amination, where regioselectivity is crucial. For instance, the reaction between a substituted phenol and an activated aryl halide must selectively form the desired C-O bond at the para position. The choice of catalyst, ligand, and reaction conditions plays a significant role in directing this selectivity.
Chemoselective Reactions on Precursors: In multi-step syntheses, chemoselectivity is vital to modify one functional group without affecting another. For example, when a precursor contains both an aldehyde and another reactive group, such as an ester, selective reduction of the ester can be achieved by first protecting the more reactive aldehyde group. youtube.com Similarly, in the synthesis of 4-(arylsulfonyl)phenols through formal [3+3] cyclocondensation, reactions are designed to be highly regioselective. researchgate.net
A notable example of chemoselectivity involves the synthesis of acylals from aromatic aldehydes. Aromatic aldehydes can be converted to their corresponding 1,1-diacetates in the presence of sulfated zirconia, while ketones and aliphatic aldehydes remain unaffected under the same conditions. researchgate.net This highlights the ability to selectively protect aromatic aldehydes in a mixture of carbonyl compounds.
| Reaction Type | Key Selective Aspect | Example |
| Ullmann Condensation | Regioselective C-O bond formation | Synthesis of the 4-phenoxyphenyl ether backbone |
| Acetal (B89532) Formation | Chemoselective protection of aldehydes | Protection of an aromatic aldehyde in the presence of a ketone |
| [3+3] Cyclocondensation | Regioselective formation of phenols | Synthesis of 4-(arylsulfonyl)phenols |
Stereoselective Synthesis of Chiral Analogues and Derivatives
The synthesis of chiral analogues of this compound is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields.
Asymmetric induction is the process of influencing the stereochemical outcome of a reaction. For aldehydes like this compound, this often involves the creation of a chiral center at the α-position.
One powerful method is the asymmetric metal-catalyzed α-arylation of aldehydes. nih.gov This approach can create all-carbon-substituted chiral centers with high yields and enantioselectivities. nih.gov For instance, palladium-catalyzed intramolecular α-arylation of aldehydes using chiral ligands like BINAP has proven effective. nih.gov Dual catalytic systems, combining a metal catalyst with a chiral organocatalyst, have also been employed for the asymmetric addition of aldehydes to other molecules, creating optically active products. rsc.org
Another technique involves the use of chiral catalysts in aldol (B89426) reactions. While acetaldehyde itself presents challenges due to its high reactivity and tendency for side reactions, methodologies have been developed to control its reactivity and achieve stereoselectivity. researchgate.net
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. thieme-connect.com After the desired transformation, the auxiliary is removed.
A common strategy involves converting the aldehyde or a precursor carboxylic acid into a derivative containing a chiral auxiliary. For example, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org It reacts with a carboxylic acid to form an amide. The α-proton can then be removed to form an enolate, which reacts stereoselectively. wikipedia.org Evans oxazolidinones are another widely used class of chiral auxiliaries, particularly in stereoselective aldol reactions, alkylations, and Diels-Alder reactions. wikipedia.org
In the context of synthesizing chiral aldehydes, N-acyl chiral auxiliary derivatives can be converted to enantiopure aldehydes in a single step by treatment with a hydride reducing agent. rsc.org This direct approach is highly efficient for producing chiral aldehydes. rsc.org The use of chiral auxiliaries has been demonstrated to be effective in controlling the synthesis of many enantiomerically pure isomers in natural product synthesis. researchgate.net
| Chiral Auxiliary | Typical Application | Key Feature |
| Pseudoephedrine | Asymmetric alkylation | Readily available in both enantiomeric forms and easily removed. wikipedia.orgacs.org |
| Evans Oxazolidinones | Stereoselective aldol reactions | Directs substitution through steric hindrance. wikipedia.org |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric α-alkylation of aldehydes/ketones | Forms chiral hydrazones that undergo diastereoselective alkylation. thieme-connect.com |
| Carbohydrate-derived auxiliaries | Asymmetric alkylation of esters | Utilizes the chirality of readily available carbohydrates. thieme-connect.com |
Asymmetric Induction Techniques
Protecting Group Strategies for Aldehyde Functionality
In multi-step syntheses, the aldehyde group is highly reactive and often needs to be protected to prevent unwanted side reactions. youtube.comtotal-synthesis.com A good protecting group should be easy to introduce and remove, and stable under the subsequent reaction conditions. pressbooks.pub
The most common method for protecting aldehydes is the formation of acetals, particularly cyclic acetals using diols like ethylene (B1197577) glycol. pressbooks.pub These are stable under basic, nucleophilic, and reducing conditions but can be easily removed with aqueous acid. pressbooks.pubthieme-connect.com
In situations requiring selective reactions elsewhere in the molecule, such as a Grignard reaction on an ester in the same molecule, protecting the aldehyde as an acetal is crucial. libretexts.org The higher reactivity of aldehydes allows for their selective protection in the presence of ketones by using a limited amount of the diol. pressbooks.pub
An alternative in situ protection method involves the use of triphenylphosphine (B44618) and trimethylsilyl (B98337) trifluoromethanesulfonate. This combination selectively converts aldehydes into temporarily protected O,P-acetal type phosphonium (B103445) salts, allowing for reactions on other carbonyl groups in the molecule. The aldehyde can then be regenerated during the work-up. nih.gov
| Protecting Group | Formation Conditions | Removal Conditions | Stability |
| 1,3-Dioxolane (cyclic acetal) | Ethylene glycol, acid catalyst thieme-connect.com | Aqueous acid thieme-connect.com | Basic, nucleophilic, and reducing conditions thieme-connect.com |
| O,P-acetal phosphonium salt | PPh₃, TMSOTf nih.gov | Hydrolytic work-up nih.gov | Stable to certain nucleophilic additions on other carbonyls nih.gov |
Emerging Synthetic Technologies and Reaction Conditions (e.g., Micellar Media Reactions)
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methods. Emerging technologies are being applied to the synthesis of aldehydes and their derivatives.
Micellar Catalysis: Micellar reaction media, which use water as a bulk solvent with a small amount of surfactant, are a green alternative to traditional organic solvents. nih.govresearchgate.net Surfactants form micelles that act as nanoreactors, solubilizing hydrophobic organic compounds in their core. researchgate.netmdpi.comtsijournals.com This can lead to accelerated reaction rates and enhanced selectivity. nih.gov This technology is particularly useful for "one-pot" multi-step reactions, reducing solvent waste and purification steps. nih.gov The Lipshutz group has developed "designer" surfactants that are highly effective for a range of organic reactions, including those used in the synthesis of active pharmaceutical ingredients. acsgcipr.org
Photoredox Catalysis: This technique uses light to initiate chemical reactions. It has been combined with organocatalysis to achieve transformations that are difficult with single catalytic systems, such as the direct functionalization of C-H bonds. europa.eu This has implications for the synthesis of complex molecules from simpler precursors. europa.eu
Flow Chemistry: Continuous flow reactors offer advantages over batch processing, including better control over reaction parameters, improved safety, and easier scalability. This technology is being explored for various organic transformations relevant to aldehyde synthesis.
Biocatalysis: The use of enzymes and whole microorganisms for chemical synthesis is a growing field. mdpi.com Engineered microbes can be designed for the de novo synthesis of aldehydes from simple starting materials like glucose. nih.gov Carboxylic acid reductases, for example, can convert various fatty acids into their corresponding aldehydes. sciepublish.com While challenges like aldehyde toxicity to the microbes exist, this approach holds great promise for sustainable chemical production. nih.gov
Iii. Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of (4-Phenoxyphenyl)acetaldehyde provides precise information about the chemical environment of each proton in the molecule. The aldehydic proton characteristically appears as a singlet at approximately 9.75 ppm. The methylene (B1212753) protons adjacent to the carbonyl group are observed as a singlet around 3.66 ppm. The aromatic region of the spectrum displays a complex series of multiplets between 6.9 and 7.4 ppm, corresponding to the protons of the two phenyl rings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.75 | s | 1H | -CHO |
| 7.40 - 7.32 | m | 2H | Ar-H |
| 7.28 - 7.22 | m | 2H | Ar-H |
| 7.15 - 7.08 | m | 1H | Ar-H |
| 7.05 - 6.98 | m | 4H | Ar-H |
| 3.66 | s | 2H | -CH₂- |
s = singlet, m = multiplet, Ar = Aromatic
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The aldehydic carbon gives a distinct signal in the downfield region, typically around 200 ppm. The carbons of the phenyl rings resonate in the range of approximately 118 to 158 ppm. The methylene carbon signal appears at about 45 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 200.1 | C=O |
| 157.8 | Ar-C |
| 156.5 | Ar-C |
| 130.3 | Ar-CH |
| 129.9 | Ar-CH |
| 128.9 | Ar-C |
| 124.1 | Ar-CH |
| 119.5 | Ar-CH |
| 118.8 | Ar-CH |
| 45.4 | -CH₂- |
Ar = Aromatic
Advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals. uvic.ca
DEPT experiments differentiate between CH, CH₂, and CH₃ groups, which can be particularly useful in complex regions of the spectrum. uvic.ca
HMQC (or its more modern counterpart, HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. columbia.edu
HMBC reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu For this compound, an HMBC experiment would show correlations between the aldehydic proton and the methylene carbon, as well as with the aromatic carbons of the adjacent phenyl ring, thereby confirming the connectivity of the acetaldehyde (B116499) moiety to the phenoxyphenyl group. sfu.casoton.ac.uk
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A strong, sharp absorption band is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an aldehyde. libretexts.org The C-H stretching vibration of the aldehyde group typically appears as a pair of bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-O-C ether linkage gives rise to a strong absorption band in the 1240-1250 cm⁻¹ region.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2925 | Medium | Aliphatic C-H Stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H Stretch |
| ~1730 | Strong | C=O Stretch (Aldehyde) |
| ~1590, ~1490 | Strong | Aromatic C=C Stretch |
| ~1245 | Strong | Aryl-O-C Stretch (Ether) |
| ~830 | Strong | C-H Bending (para-disubstituted ring) |
A detailed vibrational analysis allows for the precise assignment of observed IR and Raman bands to specific molecular motions. mdpi.com
Carbonyl Group (C=O): The most prominent feature in the vibrational spectrum is the intense C=O stretching mode of the aldehyde. Its frequency is sensitive to the electronic environment; in this case, it reflects an unconjugated aldehyde attached to a methylene group.
Aromatic Rings: The spectra exhibit multiple bands corresponding to the C=C stretching vibrations within the two phenyl rings, typically in the 1600-1450 cm⁻¹ region. libretexts.org The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution patterns of the aromatic rings. For this compound, a strong band around 830 cm⁻¹ is indicative of the para-disubstitution on one of the phenyl rings. libretexts.org
Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration of the diaryl ether is a strong indicator of the phenoxy group, appearing as a prominent band around 1245 cm⁻¹. The corresponding symmetric stretch is typically weaker and found at a lower frequency.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio of its ions.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a molecule. For this compound, with a chemical formula of C₁₄H₁₂O₂, the theoretical exact mass can be calculated. Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that closely matches the calculated value, often to within a few parts per million (ppm).
In the synthesis of related, more complex structures such as 2-(4-hydroxyphenyl)-2-methoxy-2-(4-phenoxyphenyl)acetaldehyde, HRMS has been successfully employed to confirm the elemental composition. For instance, the [M-H]⁻ ion of a related compound was calculated to be at m/z 271.0965 and found experimentally at m/z 271.0955, demonstrating the power of this technique. rsc.org Similarly, for this compound, the expected protonated molecule [M+H]⁺ would have a calculated m/z of 213.0910. The confirmation of this mass with high accuracy by HRMS would provide strong evidence for the C₁₄H₁₂O₂ molecular formula.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 213.09100 |
| [M+Na]⁺ | 235.07294 |
| [M-H]⁻ | 211.07644 |
| [M+NH₄]⁺ | 230.11754 |
| [M+K]⁺ | 251.04688 |
For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) and the loss of the formyl radical (CHO), resulting in an M-29 peak. datapdf.com The mass spectra of acetal (B89532) derivatives of phenylacetaldehyde (B1677652) show that aromaticity in the R-group typically ensures the presence of a molecular ion. datapdf.com
The fragmentation of this compound would likely proceed through several key pathways:
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene group, leading to the loss of the formyl group (-CHO, 29 Da) to produce a [C₁₃H₁₁O]⁺ ion.
Benzylic Cleavage: Fission of the C-C bond between the methylene group and the phenoxy-substituted phenyl ring, resulting in a stable benzylic cation.
Ether Cleavage: Fragmentation of the diphenyl ether bond, which could lead to ions corresponding to the phenoxy group ([C₆H₅O]⁺) or the tolylacetaldehyde radical cation.
The analysis of these characteristic fragment ions allows for the reconstruction of the molecule's structure and provides confirmatory evidence of its identity.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
X-ray Diffraction (XRD) Analysis for Solid-State Structures
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To date, a single-crystal X-ray diffraction structure of this compound has not been reported in the surveyed literature. However, the principles of this technique are well-established for providing unambiguous structural proof. mdpi.com The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure, yielding precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. mdpi.commdpi.com
Structural studies on related molecules containing the 4-phenoxyphenyl moiety, such as C,C,N-triaryl substituted imines derived from 8-(4-Phenoxybenzoyl)-2,7-bis(propan-2-yloxy)naphthalen-1-ylmethanone, have been successfully conducted. scirp.org These studies reveal how the bulky phenoxy-phenyl group influences the molecular conformation and crystal packing. For this compound, a crystal structure would definitively confirm the connectivity and provide insights into the dihedral angle between the two phenyl rings and the conformation of the acetaldehyde side chain.
Other Characterization Techniques (e.g., UV-Vis Spectroscopy)
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the aromatic rings and the aldehyde functional group.
Iv. Mechanistic Investigations of Chemical Transformations
Fundamental Reactivity of the Aldehyde Functional Group
The aldehyde group in (4-phenoxyphenyl)acetaldehyde is characterized by a polarized carbon-oxygen double bond. The carbon atom is electrophilic due to the high electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. savemyexams.com This inherent electronic property governs the principal reactions of the compound.
Nucleophilic addition is a characteristic reaction of aldehydes. savemyexams.comiitk.ac.in The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. savemyexams.comlibretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org The general reactivity of aldehydes in nucleophilic additions is typically higher than that of ketones due to reduced steric hindrance and greater polarization of the carbonyl bond. libretexts.org
A key example of nucleophilic addition is the Grignard reaction. The reaction of an aldehyde like acetaldehyde (B116499) with a Grignard reagent (R-MgX) initially forms an alkoxide intermediate, which upon protonation with water or acid, yields a secondary alcohol. doubtnut.com While specific studies on this compound are not extensively detailed in the provided results, its behavior is expected to follow this general mechanism.
Another significant nucleophilic addition is the reaction with hydrogen cyanide (HCN). This reaction typically proceeds in a two-step mechanism where the cyanide ion (:CN⁻) attacks the carbonyl carbon, followed by protonation of the resulting intermediate to form a cyanohydrin, also known as a 2-hydroxynitrile. savemyexams.combyjus.com This reaction is synthetically important as it extends the carbon chain. savemyexams.com
Condensation reactions are crucial for forming carbon-carbon bonds and synthesizing more complex molecular architectures. wikipedia.org
Aldol (B89426) Condensation: This reaction involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.com The reaction requires at least one of the carbonyl compounds to have an α-hydrogen. wikipedia.org
Claisen-Schmidt Condensation: This is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org It is a widely used method for synthesizing chalcones and their derivatives. taylorandfrancis.com The reaction is typically carried out under basic conditions, for instance, using aqueous sodium or potassium hydroxide (B78521), or acidic conditions. taylorandfrancis.comresearchgate.net Solvent-free methods using sodium hydroxide have also been reported to give quantitative yields. wikipedia.org Although aldehydes are generally more reactive than ketones in these reactions, the choice of reactants and conditions can be tailored to favor the desired product. pearson.com
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a β-carboline. mdpi.comwikipedia.orgnrochemistry.com The reaction mechanism starts with the formation of an iminium ion from the amine and aldehyde under acidic conditions. mdpi.comwikipedia.org This is followed by an intramolecular electrophilic attack from the aromatic ring (like an indole) onto the iminium ion, leading to cyclization. wikipedia.orgnrochemistry.com The reaction's success is influenced by the nucleophilicity of the aromatic ring; electron-rich rings like indole (B1671886) react under mild conditions, whereas less nucleophilic rings require stronger acids and higher temperatures. wikipedia.org For instance, norcoclaurine synthase, an enzyme, catalyzes the Pictet-Spengler condensation between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov
Nucleophilic Addition Reactions
Oxidation and Reduction Pathways
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol or an amine, demonstrating its versatility in synthetic transformations.
The oxidation of aldehydes to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. researchgate.netnih.gov A variety of reagents and methods are available for this purpose, ranging from traditional metal-based oxidants to more sustainable biocatalytic approaches. nih.govorganic-chemistry.org
The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, is a highly effective method for converting aldehydes, including α,β-unsaturated aldehydes, into carboxylic acids with high tolerance for other functional groups. wikipedia.org The active oxidant is chlorous acid (HClO₂), which forms in situ. wikipedia.org
Other methods include the use of potassium permanganate (B83412) supported on phosphate-buffered silica (B1680970) gel, which allows for easy work-up procedures. wikipedia.org Biocatalytic methods employing aldehyde dehydrogenases (ALDHs) are gaining interest due to their high chemo- and regioselectivity and mild, environmentally friendly reaction conditions that use molecular oxygen as the oxidant. nih.govuva.nl For example, the oxidation of acetaldehyde to acetic acid can be achieved in the gas phase on a Pd-Au(111) heterogeneous model catalyst. researchgate.net In a laboratory setting, this conversion is often carried out using oxidizing agents like potassium dichromate in the presence of sulfuric acid. khanacademy.org
Table 1: Selected Methods for the Oxidation of Aldehydes to Carboxylic Acids
| Oxidizing System | Substrate Scope | Conditions | Notes | Reference |
|---|---|---|---|---|
| Sodium Chlorite (NaClO₂) | Broad, including α,β-unsaturated aldehydes | Mild acidic conditions | Known as Pinnick oxidation; tolerant of many functional groups. | wikipedia.org |
| H₂O₂ / Deep Eutectic Solvent | Various aldehydes | Ambient temperature, catalyst-free | Green and efficient method with high conversion. | researchgate.net |
| Aldehyde Dehydrogenase (ALDH) | Various aldehydes | Aqueous buffer, ambient temp., air | Biocatalytic, highly chemoselective. | nih.gov, uva.nl |
| N-Hydroxyphthalimide (NHPI) | Wide range of aldehydes | O₂ (sole oxidant), organic solvent or water | Organocatalytic, metal-free. | organic-chemistry.org |
| Sodium Perborate / Acetic Acid | Aromatic aldehydes | Acetic acid | Effective for various oxidation reactions. | organic-chemistry.org |
The reduction of the aldehyde group in this compound can lead to the formation of primary alcohols or, through reductive amination, to amines.
Reduction to Alcohols: this compound can be reduced to 2-(4-phenoxyphenyl)ethanol. This transformation is typically achieved using hydride reagents. For instance, a study describes the synthesis of 2-(4-phenoxyphenyl)acetaldehyde from the corresponding ester, which was first reduced to the alcohol with lithium aluminum hydride (LiAlH₄) and then oxidized to the aldehyde using pyridinium (B92312) chlorochromate (PCC). mdpi.com This indicates that the reduction of the aldehyde back to the alcohol is a standard procedure.
Reductive Amination: This process converts a carbonyl group into an amine through an intermediate imine. wikipedia.org The reaction can be performed directly by mixing the aldehyde, an amine, and a reducing agent in one pot. wikipedia.orgscispace.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgscispace.com Sodium borohydride is an inexpensive and environmentally safe option. scispace.com The efficiency of NaBH₄ can be enhanced by using it in conjunction with silica gel or a cation exchange resin like DOWEX(R)50WX8, which facilitates the formation of the imine intermediate. scispace.comscielo.org.mx Reductive amination is a versatile method for producing both secondary and tertiary amines. scielo.org.mxorganic-chemistry.org
Table 2: Common Reagents for Reductive Amination
| Reducing Agent | Characteristics | Conditions | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Inexpensive, safe, selective for carbonyls/imines | Often used with additives like silica gel or resins to enhance reactivity. | scispace.com, scielo.org.mx |
| Sodium Cyanoborohydride (NaBH₃CN) | Toxic, stable in mild acid, reduces imines faster than carbonyls | Allows for in-situ imine formation and reduction. | wikipedia.org, beilstein-journals.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, particularly effective for reductive amination | Commonly used in modern organic synthesis. | wikipedia.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Uses H₂ gas and a metal catalyst (e.g., Pd, Pt) | Can be incompatible with other reducible groups like alkenes. | wikipedia.org |
Selective Oxidation Reactions (e.g., to Carboxylic Acids)
Rearrangement and Isomerization Mechanisms
Rearrangement reactions involve the modification of a molecule's carbon skeleton or functional groups. mvpsvktcollege.ac.in For aldehydes, isomerization can occur, such as the tautomerization to a vinyl alcohol, although this is often thermodynamically unfavorable. Studies on acetaldehyde itself show that isomerization to vinyl alcohol requires significant energy to overcome the reaction barrier. nih.gov
In the context of more complex reactions involving this compound or similar structures, rearrangements can be key steps. For example, the Claisen rearrangement involves a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. mvpsvktcollege.ac.in Another relevant reaction is the Cope rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of 1,5-dienes. masterorganicchemistry.com While direct evidence for this compound undergoing these specific named rearrangements is not present in the search results, its derivatives could potentially participate in such transformations under appropriate conditions. For instance, a synthesis involving a Claisen rearrangement was noted in the preparation of related complex alkaloids. beilstein-journals.org Computational studies have also been employed to understand isomerization mechanisms in related chemical systems. core.ac.uk
Radical Reaction Mechanisms
The autoxidation of aldehydes, including this compound, is a radical-chain reaction that occurs in the presence of oxygen. researchgate.net This process converts the aldehyde into the corresponding carboxylic acid, (4-Phenoxyphenyl)acetic acid, via a peracid intermediate. researchgate.netrsc.org The fundamental mechanism involves several key steps:
Initiation: The reaction begins with the abstraction of the aldehydic hydrogen atom by a radical initiator, forming an acyl radical (R-C•=O). researchgate.net
Propagation:
The acyl radical rapidly reacts with molecular oxygen (O₂) to form an acyl peroxy radical (R-C(=O)OO•). researchgate.net
This acyl peroxy radical then abstracts a hydrogen atom from a second aldehyde molecule, generating a peracid (R-C(=O)OOH) and another acyl radical, which continues the chain reaction. researchgate.net
Peracid to Carboxylic Acid Conversion: The peracid formed can subsequently react with another molecule of the aldehyde in a Baeyer-Villiger-type oxidation to produce two equivalents of the carboxylic acid. researchgate.net
The oxidation of aromatic aldehydes through this process is generally highly selective. researchgate.net Recent research has also highlighted the significance of aldehyde autoxidation in atmospheric chemistry, where it can contribute to the formation of hydroxyl radicals (•OH) and secondary organic aerosols. nih.govcopernicus.org Light, including sunlight or UV irradiation, can induce the autoxidation of aldehydes to their corresponding peracids and carboxylic acids, using oxygen as the sole oxidant without the need for additives or photocatalysts. rsc.org
Table 2: Key Steps in Aldehyde Autoxidation
| Step | Reactants | Products | Description | Reference |
|---|---|---|---|---|
| Initiation | Aldehyde (RCHO) + Initiator | Acyl Radical (RC•=O) | Abstraction of the aldehydic hydrogen. | researchgate.net |
| Propagation 1 | Acyl Radical (RC•=O) + O₂ | Acyl Peroxy Radical (RCOO•) | Rapid addition of molecular oxygen. | researchgate.net |
| Propagation 2 | Acyl Peroxy Radical (RCOO•) + Aldehyde (RCHO) | Peracid (RCOOOH) + Acyl Radical (RC•=O) | Hydrogen abstraction to propagate the chain. | researchgate.net |
| Conversion | Peracid (RCOOOH) + Aldehyde (RCHO) | 2 x Carboxylic Acid (RCOOH) | Baeyer-Villiger reaction. | researchgate.net |
Exposure to high-energy radiation, such as X-rays or gamma rays, can induce significant chemical transformations in aldehydes through complex radical and ionic pathways. rsc.org Studies on related aldehydes like benzaldehyde (B42025) and acetaldehyde provide insight into the potential transformations of this compound. rsc.orgacs.org
Radiation chemical studies on benzaldehyde show that reaction with oxidizing radicals like the hydroxyl radical (•OH) leads to the formation of radical adducts. acs.org The primary pathway involves the addition of the •OH radical to the carbonyl group, which ultimately disproportionates to yield benzoic acid. acs.org
For smaller aldehydes like acetaldehyde, radiolysis in inert gas matrices at cryogenic temperatures leads to extensive molecular degradation. rsc.org The primary decomposition pathways identified are:
C-C Bond Cleavage: The dominant pathway involves the cleavage of the bond between the carbonyl carbon and the alpha-carbon, leading to the formation of carbon monoxide (CO) and methane (B114726) (CH₄). rsc.org
Dehydrogenation: A second important channel is the loss of hydrogen, resulting in the formation of ketene (B1206846) (H₂C=C=O). rsc.org
The formation of various radical species, including acetyl radicals (CH₃CO•) and methyl radicals (CH₃•), is also observed. rsc.org It is plausible that this compound would undergo analogous radiation-induced transformations, including oxidation of the aldehyde group to a carboxylic acid and cleavage of the C-C bond adjacent to the carbonyl, which would lead to the formation of 4-phenoxytoluene and carbon monoxide. The aromatic rings in the structure may offer some protection against radiation damage compared to simple aliphatic aldehydes. mdpi.com Photodegradation studies of the related compound fenvalerate, which contains a 3-phenoxybenzyl group, have shown that bond cleavage is a significant degradation pathway. researchgate.netuc.pt
Autoxidation Processes
Catalytic Reaction Mechanisms Involving this compound or Related Aldehydes
This compound and structurally similar arylacetaldehydes can participate in a variety of catalytic transformations. These reactions are crucial for both the synthesis of the aldehyde and its conversion into other valuable chemical compounds.
Catalytic Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid under catalytic conditions. Various systems have been developed to achieve this transformation with high efficiency and selectivity, utilizing molecular oxygen as a green oxidant. researchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as effective organocatalysts for the aerobic oxidation of a wide range of aldehydes, including electron-rich and sterically hindered aromatic aldehydes, to their corresponding carboxylic acids under mild conditions. thieme-connect.com
Molybdenum-based Catalysis: Dioxomolybdenum(VI) complexes can catalyze the oxidation of both aromatic and linear aldehydes to carboxylic acids using molecular oxygen, often in acetic acid as a solvent. researchgate.net
Palladium-based Catalysis: A palladium-acetate system with an o-anisidine (B45086) co-catalyst has been shown to promote the direct Saegusa oxidation of β-aryl substituted aldehydes to α,β-unsaturated aldehydes. nih.gov
Catalytic Reduction: While direct catalytic reduction of the aldehyde to an alcohol is a standard transformation, related catalytic hydrogenations are also relevant. For instance, aryl alkyl ketones can be reduced to the corresponding alkylbenzenes via catalytic hydrogenation over a palladium catalyst, a process that removes the carbonyl group entirely. libretexts.org
Catalytic Isomerization: Arylacetaldehydes can be synthesized via the catalytic isomerization of the corresponding aryl-ethylene oxides. For example, styrene (B11656) oxide can be converted to phenylacetaldehyde (B1677652) at relatively low temperatures (160-180 °C) using a silica gel catalyst. google.com
Catalytic Acetalization: The protection of the aldehyde group as an acetal (B89532) is a common synthetic step. This can be achieved through photocatalysis, where Eosin Y, a photocatalyst, facilitates the acetalization of a broad range of aldehydes with alcohols under visible light irradiation and neutral conditions. acs.org
Table 3: Examples of Catalytic Reactions for Aldehydes
| Reaction Type | Catalyst System Example | Product Type | Reference |
|---|---|---|---|
| Oxidation to Carboxylic Acid | N-Heterocyclic Carbene (NHC) | Carboxylic Acid | thieme-connect.com |
| Oxidation to Carboxylic Acid | MoO₂(acac)₂ / O₂ | Carboxylic Acid | researchgate.net |
| Oxidation to α,β-Unsaturated Aldehyde | o-Anisidine-Pd(OAc)₂ | α,β-Unsaturated Aldehyde | nih.gov |
| Isomerization of Epoxide | Silica Gel | Arylacetaldehyde | google.com |
| Acetalization | Eosin Y / Visible Light | Acetal | acs.org |
| Reduction of Aryl Ketone | Palladium / H₂ | Alkylbenzene | libretexts.org |
V. Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its energy and electronic structure. wavefun.com The two most common foundational methods are Density Functional Theory and Hartree-Fock.
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jussieu.fraps.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. jussieu.fr For a molecule like (4-Phenoxyphenyl)acetaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to predict its optimized geometry, vibrational frequencies, and electronic properties. nih.govepstem.net The accuracy of DFT results can be improved by comparing them against experimental values or higher-level computations. aps.org
Density Functional Theory (DFT) Applications
Molecular Geometry and Conformation Analysis
Computational methods are essential for determining the three-dimensional structure of a molecule. By calculating the potential energy as a function of atomic coordinates, programs can find the lowest energy arrangement, which corresponds to the most stable molecular geometry. For a flexible molecule like this compound, which contains multiple rotatable bonds (e.g., the bond connecting the phenoxy group and the phenyl ring, and the bonds of the acetaldehyde (B116499) side chain), a conformational analysis would be necessary. This involves systematically rotating these bonds and calculating the energy of each resulting conformer to identify the most stable (lowest energy) structures. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive. informaticsjournals.co.in For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack. researchgate.netimperial.ac.uk
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the surface of the molecule's electron density. Different colors are used to represent regions of varying electrostatic potential: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. wolfram.comresearchgate.net An MEP map for this compound would highlight the electronegative oxygen atoms of the ether and aldehyde groups as regions of negative potential (red) and the hydrogen atoms as regions of positive potential (blue). informaticsjournals.co.inuni-muenchen.de This provides a guide to the molecule's reactive sites and intermolecular interactions. scispace.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deaiu.edu This method allows for the study of charge transfer and donor-acceptor interactions within a molecule. researchgate.net By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the energetic importance of hyperconjugation and delocalization effects. nih.govwisc.edu For this compound, NBO analysis could be used to investigate the delocalization of electron density between the phenyl rings and the acetaldehyde moiety, providing a deeper understanding of its electronic structure and stability.
Vibrational Frequency and Chemical Shift Computations
Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (e.g., Infrared and Raman) and NMR chemical shifts of molecules. While specific, dedicated computational studies on this compound are not prevalent in the literature, its spectral properties can be reliably inferred from data on analogous compounds and general principles of spectroscopy.
Vibrational Frequencies: The vibrational spectrum is dominated by characteristic modes of its functional groups. The most notable is the C=O stretching frequency of the aldehyde group. For simple aldehydes like acetaldehyde, this appears around 1756 cm⁻¹ hope.edu. In aromatic aldehydes like 4-phenylbenzaldehyde (B31587), the C=O stretch is observed experimentally at approximately 1700 cm⁻¹, with periodic DFT calculations predicting it accurately mdpi.com. Conjugation with the phenyl ring can slightly lower this frequency. Therefore, for this compound, the C=O stretch is expected in a similar region. Other key vibrations include C-H stretches of the aromatic rings and the aldehydic proton, as well as the characteristic C-O-C ether stretch. Computational models, often scaled to correct for anharmonicity and systematic errors, can predict these frequencies with high accuracy hope.edunih.gov.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structure elucidation. The chemical shifts for this compound can be predicted based on established ranges for its constituent protons and carbons. The most diagnostic signal in the ¹H NMR spectrum is the aldehyde proton (CHO), which is highly deshielded and typically appears in the 9-10 ppm range libretexts.org. The protons on the two aromatic rings would appear between 7.0 and 8.0 ppm, with splitting patterns determined by their substitution. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group are expected around 2.4-2.5 ppm libretexts.org. In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield, typically appearing between 190 and 220 ppm organicchemistrydata.org.
| Spectral Feature | Functional Group | Predicted Value/Range | Reference/Basis |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C=O Stretch (Aldehyde) | ~1700 cm⁻¹ | Based on 4-phenylbenzaldehyde mdpi.com |
| ¹H NMR Chemical Shift (ppm) | Aldehyde Proton (-CHO) | 9.0 - 10.0 ppm | General range for aldehydes libretexts.org |
| ¹H NMR Chemical Shift (ppm) | Methylene Protons (-CH₂-) | 2.4 - 2.5 ppm | Based on 2-methylpropanal libretexts.org |
| ¹H NMR Chemical Shift (ppm) | Aromatic Protons (Ar-H) | 7.0 - 8.0 ppm | General aromatic region |
| ¹³C NMR Chemical Shift (ppm) | Carbonyl Carbon (C=O) | 190 - 220 ppm | General range for aldehydes organicchemistrydata.org |
Reaction Pathway and Transition State Analysis
Understanding the reaction mechanisms of this compound involves identifying the most plausible pathways and characterizing the high-energy transition states that govern the reaction rates.
Theoretical studies can map the potential energy surface for a given reaction. For aldehydes, common reactions include nucleophilic addition to the carbonyl carbon, oxidation to a carboxylic acid, and condensation reactions. For instance, in a Knoevenagel condensation, a base would deprotonate a suitable active methylene compound, creating a carbanion that then attacks the electrophilic carbonyl carbon of this compound . This proceeds through a tetrahedral intermediate, followed by dehydration to form a new C=C bond .
Transition state analysis, often performed using quantum chemical calculations, helps to elucidate the geometry and energy of these fleeting intermediates thieme-connect.de. For example, in the oxidation of an aldehyde, a key step might be the abstraction of the aldehydic hydrogen atom mdpi.com. The energy barrier for this step, i.e., the energy of the transition state, is a critical determinant of the reaction's feasibility and speed. Computational models can precisely calculate these barriers, providing insights into reaction kinetics.
The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. Computational models, particularly those using a Polarizable Continuum Model (PCM), can simulate these effects.
For reactions involving this compound, such as nucleophilic addition, the polarity of the solvent is crucial. Polar protic solvents, like water or ethanol (B145695), can stabilize charged intermediates and transition states through hydrogen bonding libretexts.org. For example, in the addition of a nucleophile to the carbonyl group, the transition state develops a partial negative charge on the oxygen atom. A polar protic solvent can solvate this developing charge, lowering the activation energy and accelerating the reaction libretexts.orgrsc.org. Conversely, nonpolar solvents may favor different pathways or result in significantly slower reaction rates. Computational studies on related reactions have shown that increasing solvent polarity can lower the Gibbs free energy of the transition state, thereby increasing the reaction rate rsc.org.
In some chemical reactions, particularly those involving the transfer of light particles like protons or hydrogen atoms, a quantum mechanical phenomenon known as tunneling can play a significant role. Quantum tunneling allows a particle to pass through an activation barrier even if it does not have enough classical energy to surmount it uibk.ac.atnih.gov.
Solvent Effects on Reaction Mechanisms
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to link the chemical structure of a compound to its biological activity drugdesign.orgnumberanalytics.com. Computational methods are invaluable in developing these relationships.
For a molecule like this compound, SAR studies would involve systematically modifying its structure and correlating these changes with a measured biological effect. For example, substituents could be added to either of the phenyl rings, or the acetaldehyde chain could be altered. A computational SAR study might involve calculating various molecular descriptors (e.g., electronic properties, size, hydrophobicity) for a series of derivatives and using statistical methods like Quantitative Structure-Activity Relationship (QSAR) to build a predictive model nih.gov. A study on 4-phenoxy-phenyl isoxazoles, which share the core phenoxyphenyl group, successfully used SAR to identify derivatives with potent inhibitory activity against the ACC enzyme, demonstrating the utility of this approach nih.gov.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex numberanalytics.com. This method is crucial for understanding ligand-target interactions at a molecular level and for virtual screening in drug discovery.
In academic modeling studies, this compound or its derivatives could be docked into the active site of a target enzyme. The docking algorithm would predict the binding pose and estimate the binding affinity, often expressed as a docking score. These scores help prioritize compounds for synthesis and biological testing. For example, derivatives containing the phenoxyphenyl scaffold have been successfully docked into various enzymes:
ACC Inhibitors: 4-phenoxy-phenyl isoxazoles were docked into the carboxyl-transferase (CT) domain of Acetyl-CoA carboxylase (ACC), revealing that key hydrogen bonds contributed to potent inhibitory activity nih.gov.
DNA Gyrase Inhibitors: Quinoline derivatives bearing a phenoxyphenyl group were docked against the DNA gyrase B subunit of E. coli, with docking scores used to rationalize their antibacterial activity researchgate.net.
α-Glucosidase Inhibitors: Diphenylquinoxaline hybrids were docked into the active site of α-glucosidase, showing that the most potent compounds also had the best docking scores, indicating a strong correlation between computational and experimental results nih.gov.
| Compound Class | Protein Target | Key Finding | Reference |
|---|---|---|---|
| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA carboxylase (ACC) | Compound 6g formed three hydrogen bonds, leading to potent inhibition (IC₅₀ = 99.8 nM). | nih.gov |
| 2-(3-Phenoxyphenyl)-4-phenyl quinolines | DNA Gyrase B (E. coli) | Docking scores were used to select molecules for further study as antibacterial agents. | researchgate.net |
| Diphenylquinoxaline-6-carbohydrazide hybrids | α-Glucosidase | The most potent inhibitor (7e) had the best docking score (-5.802 kcal/mol) and showed competitive inhibition. | nih.gov |
Vi. Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of (4-phenoxyphenyl)acetaldehyde from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, the required sensitivity, and the volatility of the compound.
HPLC is a widely used technique for the analysis of aldehydes. nih.govnih.gov For compounds like this compound, which are not inherently volatile, HPLC offers a robust and versatile analytical platform. The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govscioninstruments.com A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is commonly used under isocratic or gradient elution conditions to achieve optimal separation. unesp.brijcpa.inresearchgate.net
Detection is often performed using a UV-Vis detector, as the aromatic rings in this compound allow for UV absorbance. unesp.brnih.gov The wavelength for detection is selected based on the absorbance maximum of the analyte or its derivative to ensure maximum sensitivity. For instance, in the analysis of similar aldehydes, detection is often set at specific wavelengths like 360 nm or 365 nm after derivatization. researchgate.netepa.gov The method's linearity, precision, and accuracy are critical validation parameters. For example, methods for acetaldehyde (B116499) have demonstrated linearity up to 80 μM with high recovery rates in various media. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Aldehyde Analysis
| Parameter | Condition | Source |
| Column | Ascentis® Express C18, 5 cm x 4.6 mm I.D. | sigmaaldrich.com |
| Shim-pack Scepter PFPP-120 (150 mmL. x 4.6 mmI.D., 3 μm) | shimadzu.com | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | unesp.brijcpa.inresearchgate.net |
| Detection | UV at 360 nm or 365 nm | researchgate.netepa.gov |
| Flow Rate | 1.0 mL/min | shimadzu.comhitachi-hightech.com |
| Injection Volume | 20 µL | unesp.brshimadzu.com |
| Column Temperature | 35 °C or 40°C | shimadzu.comhitachi-hightech.com |
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC analysis can be performed, often coupled with a mass spectrometer (GC-MS) for definitive identification. redalyc.orgshimadzu.com The use of a capillary column, such as one with a DB-1301 film, is common. cdc.gov
For analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through the column. cdc.govnih.gov The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The oven temperature is typically programmed to increase during the run to ensure the elution of compounds with different boiling points. nih.gov A Flame Ionization Detector (FID) or a mass spectrometer can be used for detection. shimadzu.comcdc.gov GC-MS provides both retention time and mass spectral data, which together offer a high degree of confidence in the identification of the analyte. shimadzu.com
Table 2: Typical GC Parameters for Aldehyde Analysis
| Parameter | Condition | Source |
| Column | Wide-bore, fused-silica capillary, 15 m x 0.32-mm; 1-µm DB-1301 film | cdc.gov |
| Carrier Gas | Helium at 1 mL/min | cdc.govnih.gov |
| Injection Mode | Splitless | cdc.gov |
| Injector Temperature | 250 °C | cdc.gov |
| Detector Temperature | 300 °C (FID) | cdc.gov |
| Oven Program | Example: 70°C (1 min), then ramp to 110°C, then to 260°C | cdc.gov |
To improve the sensitivity and selectivity of both HPLC and GC analyses of aldehydes, derivatization is a common strategy. nih.govd-nb.info The most widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govepa.govsigmaaldrich.com DNPH reacts with the carbonyl group of aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives. sigmaaldrich.comformacare.eu
These derivatives have several advantages:
They are less volatile and more stable than the parent aldehydes, which is beneficial for sample handling and analysis. ijcpa.in
They possess a strong chromophore (the dinitrophenyl group), which significantly enhances their UV absorbance, leading to much lower detection limits in HPLC-UV analysis. ijcpa.inhitachi-hightech.com
The derivatives are also suitable for GC analysis.
The derivatization reaction is typically carried out in an acidic medium. unesp.brresearchgate.net The resulting hydrazones can be extracted and concentrated before injection into the chromatographic system. nih.govepa.gov This pre-concentration step further improves the sensitivity of the method. The use of DNPH derivatization has been successfully applied to the analysis of various aldehydes in different matrices, including air, water, and biological samples. nih.govsigmaaldrich.comformacare.eu The reaction with DNPH is highly efficient, and the resulting derivatives can be separated and quantified with high precision. nih.govnih.govunesp.br For instance, optimized methods report the reaction to be complete in 40 minutes at ambient temperature, with the product being stable for up to two days. nih.govnih.gov
Gas Chromatography (GC)
Enzymatic Assay Development and Applications
Enzymatic assays provide a highly selective and sensitive approach for the detection and quantification of specific compounds, including aldehydes. These assays leverage the specificity of an enzyme for its substrate to generate a measurable signal. For the detection of this compound, an assay could be developed based on an aldehyde dehydrogenase (ALDH) enzyme. acs.org ALDH enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, a reaction that can be coupled to a signal-producing system.
A common approach involves monitoring the reduction of the cofactor NAD⁺ to NADH, which can be detected spectrophotometrically at 340 nm. mdpi.com The rate of NADH formation is directly proportional to the concentration of the aldehyde substrate. While specific enzymatic assays for this compound are not widely reported, the broad substrate specificity of some ALDHs towards various aromatic aldehydes suggests the feasibility of such an assay. nih.govnih.gov
The development of an enzymatic assay would involve several key steps:
Enzyme Selection: Identifying an ALDH with significant activity towards this compound.
Optimization of Reaction Conditions: Determining the optimal pH, temperature, and concentrations of enzyme and cofactor (NAD⁺).
Detection Method: Establishing a reliable method to measure the reaction product (e.g., NADH absorbance).
Validation: Assessing the assay's sensitivity, specificity, linearity, and reproducibility.
Enzyme-based biosensors represent a further advancement, where the enzyme is immobilized onto a transducer to provide a direct and often real-time measurement. nih.gov An electrochemical biosensor, for instance, could be developed by immobilizing an appropriate ALDH onto an electrode surface to detect the electrochemical changes associated with the enzymatic reaction. acs.orgmyu-group.co.jp
Table 2: Components of a Hypothetical Enzymatic Assay for this compound
| Component | Function |
| Aldehyde Dehydrogenase (ALDH) | Biocatalyst that specifically oxidizes the aldehyde. |
| This compound | The analyte to be quantified. |
| Nicotinamide Adenine Dinucleotide (NAD⁺) | Cofactor that is reduced to NADH during the reaction. |
Note: This table outlines the fundamental components for a potential enzymatic assay based on established principles for aldehyde detection.
Vii. Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
(4-Phenoxyphenyl)acetaldehyde serves as a crucial starting material and intermediate in the synthesis of numerous organic compounds, valued for their biological and industrial relevance.
The reactivity of the aldehyde group in this compound allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of complex heterocyclic structures. These scaffolds are often the core of medicinally and industrially important molecules.
Pyrimidines: Pyrimidine (B1678525) derivatives are fundamental components of nucleic acids and are found in many synthetic compounds with a wide range of biological activities. chemicalbook.com While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of pyrimidine derivatives often involves the condensation of a ketone or aldehyde with urea (B33335) or thiourea. For instance, chalcones derived from related phenoxy-containing acetophenones have been used to synthesize pyrimidine derivatives. ijrar.orgjpsbr.org
Isoxazoles: Isoxazoles are five-membered heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. niscpr.res.infzgxjckxxb.com Research has demonstrated the synthesis of 4-phenoxy-phenyl isoxazoles, which have shown potential as novel acetyl-CoA carboxylase (ACC) inhibitors for cancer therapy. nih.govnih.gov In these syntheses, a derivative of this compound is often a key intermediate. nih.govtandfonline.com
Imidazopyridines: Imidazopyridine scaffolds are present in numerous pharmaceuticals and are also explored in materials science. researchgate.netresearchgate.net The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including the reaction of a phenacyl bromide with 2-aminopyridine, followed by formylation to yield an aldehyde that can undergo further reactions. derpharmachemica.com Copper-catalyzed cycloaddition reactions also provide a route to these bicyclic systems. nih.gov While not a direct starting material, derivatives of this compound can be envisioned in the synthesis of functionalized imidazopyridines.
Oxadiazoles: 1,3,4-Oxadiazoles are another class of heterocyclic compounds with diverse biological activities. ijpsjournal.comnih.gov Their synthesis often involves the cyclization of acylhydrazides, which can be prepared from corresponding carboxylic acids or esters. nih.gov Phenoxyphenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov The synthesis can proceed through the reaction of a phenoxybenzoic acid derivative with hydrazine (B178648) hydrate, followed by cyclization. nih.gov
Table 1: Heterocyclic Compounds Derived from this compound Precursors
| Heterocycle | Synthetic Approach | Potential Application |
|---|---|---|
| Pyrimidines | Condensation of chalcones with urea/thiourea | Antiviral, Anticancer |
| Isoxazoles | Cyclization reactions involving hydroxylamine | Anticancer (ACC inhibitors) |
| Imidazopyridines | Multi-component reactions, Cycloadditions | Anti-inflammatory, Antimicrobial |
| Oxadiazoles | Cyclization of acylhydrazides | Anticonvulsant, Anti-inflammatory |
The structural motif of this compound is found in molecules designed for agricultural and industrial applications.
Agrochemicals: The phenoxyphenyl group is present in some agrochemicals. For example, N-(2,6-diisopropyl-4-phenoxyphenyl)-N'-t-butylcarbodiimide is a known thiuron. epo.org While a direct link to this compound is not established in the search results, the core structure is relevant.
Optical Brighteners: Optical brighteners are compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region, making materials appear whiter. Certain stilbene (B7821643) derivatives, which can be conceptually linked to aldehyde chemistry, are used as optical brighteners. chemicalbook.com For instance, 4,4′-Bis(2-benzoxazolyl)stilbene is a well-known optical brightener. chemicalbook.com Additionally, phenoxyphenyl moieties are found in compounds used in photoresist compositions and other optical materials. googleapis.comgoogle.com
Precursor for Complex Heterocyclic Compounds (e.g., Pyrimidines, Isoxazoles, Imidazopyridines, Oxadiazoles)
Development of Functional Materials and Polymers
The reactivity of this compound and its derivatives allows for their incorporation into polymers and functional materials, imparting specific optical and physical properties.
The phenoxy-phenyl structure contributes to desirable optical properties in materials. googleapis.com Compounds containing the (4-phenoxyphenyl) group have been investigated for use in optical materials such as color filters. googleapis.com The incorporation of such moieties can influence the refractive index and other optical characteristics of the final material.
This compound and its parent compound, phenylacetaldehyde (B1677652), are utilized in the synthesis of polymers and coatings. wikipedia.org Phenylacetaldehyde itself can be used as a rate-controlling additive in polyester (B1180765) polymerization. wikipedia.org The aldehyde functionality allows for its participation in polymerization reactions and for the modification of polymer surfaces. Furthermore, related phenoxyphenyl compounds are used in urethane (B1682113) resin coatings. epo.org
Optical Materials Development
Catalysis and Reaction Medium Development
While direct application of this compound in catalysis or as a reaction medium is not extensively documented, its derivatives are synthesized using various catalytic systems. For example, the synthesis of imidazopyridines can be copper-catalyzed. nih.gov The development of efficient synthetic routes to this compound and its derivatives often relies on advancements in catalysis.
Role in Aldehyde-Mediated Catalytic Systems
The direct application of this compound in aldehyde-mediated catalytic systems is not extensively documented in peer-reviewed literature. However, based on the known reactivity of aldehydes, it is possible to theorize its potential functions. Aldehydes are versatile molecules in catalysis, capable of participating in a variety of reactions.
Aldehydes can, for instance, be involved in catalytic cycles such as the Baylis-Hillman reaction, which involves the coupling of an aldehyde with an activated alkene, typically catalyzed by a tertiary amine or phosphine. organic-chemistry.org In such a system, this compound could serve as the aldehyde component, reacting with various alkenes to form multifunctional products. The phenoxy group could influence the electronic properties and steric hindrance of the aldehyde, potentially affecting reaction rates and selectivity.
Furthermore, aldehydes can be oxidized to carboxylic acids, and this transformation is often mediated by catalysts. researchgate.net Research on the selective oxidation of acetaldehyde (B116499) to acetic acid on bimetallic catalysts demonstrates a potential pathway for the conversion of aldehydes. researchgate.net Theoretically, this compound could undergo a similar catalytic oxidation to produce (4-phenoxyphenyl)acetic acid, a potentially valuable compound in medicinal chemistry or materials science.
The following table outlines theoretical catalytic reactions involving this compound based on known aldehyde chemistry.
| Reaction Type | Potential Reactants | Catalyst Type | Potential Product |
| Baylis-Hillman | Activated Alkenes (e.g., acrylates, acrylonitrile) | Tertiary Amines (e.g., DABCO), Phosphines | α-hydroxyalkylated alkenes |
| Catalytic Oxidation | Oxygen, Hydrogen Peroxide | Metal-based catalysts (e.g., Pd-Au, Ru) | (4-Phenoxyphenyl)acetic acid |
| Aldol (B89426) Condensation | Ketones, other Aldehydes | Acid or Base catalysts | α,β-unsaturated carbonyl compounds |
Synthesis of Fragrances and Flavor Compounds (Academic Perspective on Chemical Pathway)
From an academic standpoint, the synthesis of fragrance and flavor compounds often involves the strategic modification of aromatic molecules. While there is no direct evidence of this compound being a common precursor for commercial fragrances, its structural similarity to known fragrance ingredients like phenylacetaldehyde suggests its potential in this field. pellwall.comperfumersworld.com Phenylacetaldehyde is known for its powerful hyacinth-like floral and green notes. pellwall.com The addition of a phenoxy group, as in this compound, would likely modify the olfactory profile, potentially leading to a new class of fragrance molecules with different scent characteristics, possibly with more complex floral, woody, or even musky notes.
A plausible synthetic pathway to fragrance compounds could involve the acetalization of this compound. Aldehydes are often converted to acetals to improve their stability in fragrance formulations. researchgate.net The reaction of this compound with an alcohol (e.g., ethanol (B145695) or glycerol) in the presence of an acid catalyst would yield the corresponding acetal (B89532). The properties of this theoretical acetal are detailed in the table below.
Another potential pathway involves the reduction of the aldehyde group to an alcohol, yielding 2-(4-phenoxyphenyl)ethanol. The corresponding acetate (B1210297) ester, which could be formed by reacting the alcohol with acetic anhydride, might possess interesting fruity or floral notes, a common feature of ester compounds used in perfumery.
A related synthetic route starts from 4-phenoxyphenylacetylene, which can be converted to a more complex acetaldehyde derivative, 2-(4-hydroxyphenyl)-2-methoxy-2-(4-phenoxyphenyl)acetaldehyde, through a visible-light-mediated synthesis. rsc.org This highlights a potential chemical pathway for creating complex aldehyde structures from phenoxyphenyl precursors, which could then be explored for their olfactory properties.
The table below outlines a theoretical chemical pathway for the derivatization of this compound for potential fragrance applications.
| Starting Material | Reaction | Reagents | Potential Product | Potential Fragrance Profile |
| This compound | Acetalization | Ethanol, Acid Catalyst | This compound diethyl acetal | Modified floral, potentially more stable |
| This compound | Reduction | Sodium Borohydride (B1222165) | 2-(4-Phenoxyphenyl)ethanol | Floral, potentially rose-like |
| 2-(4-Phenoxyphenyl)ethanol | Esterification | Acetic Anhydride | 2-(4-Phenoxyphenyl)ethyl acetate | Fruity, floral |
Viii. Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient, selective, and sustainable methods for synthesizing arylacetaldehydes, including (4-Phenoxyphenyl)acetaldehyde, remains a significant focus of future research. Current efforts are aimed at overcoming the limitations of classical methods, which often involve multiple steps and harsh reaction conditions.
Promising research avenues include:
Advanced Catalytic Systems: Researchers are exploring novel transition-metal catalysts to streamline the synthesis of arylacetaldehydes. Recent breakthroughs include iridium-catalyzed hydroarylation of vinylene carbonate with arylboronic acids, which provides a direct carbon-carbon bond-forming reaction. researchgate.netresearchgate.net Another innovative approach involves a gold(I)-catalyzed homologation of aryl aldehydes using trimethylsilyldiazomethane (B103560) (TMSCHN2), which proceeds under mild conditions with high functional group compatibility. rsc.org These methods represent a significant step forward in producing 2-arylacetaldehydes from readily available feedstocks. rsc.org
C-H Bond Functionalization: Direct formylmethylation through C-H bond activation is an emerging strategy. Ruthenium(II)-catalyzed reactions using vinylene carbonate as a formylmethyl (B1220840) equivalent are being investigated to directly introduce the acetaldehyde (B116499) moiety onto aromatic rings, offering a more atom-economical route. researchgate.net
Precursor Synthesis: The synthesis of key precursors, such as 2-(4-phenoxyphenyl)oxirane, is also a target for optimization. Methods for preparing this epoxide include epoxidation reactions with sulfur ylides or oxidation of 4-phenoxystyrene. google.com Isomerization of such monoaryl-ethylene oxides using catalysts like magnesium silicate (B1173343) can yield the desired arylacetaldehyde. google.com
Novel Building Blocks: The investigation of unique starting materials and reagents continues to open new synthetic possibilities. For example, researchers have explored using N-fluoroalkyl-1,2,3-triazoles to generate N-alkenyl building blocks, demonstrating how unconventional precursors can lead to valuable synthetic intermediates. uochb.cz
A comparison of emerging synthetic strategies for arylacetaldehydes is presented below.
Table 1: Comparison of Modern Synthetic Routes to Arylacetaldehydes
| Method | Catalyst/Reagent | Precursors | Key Advantages | Reference |
|---|---|---|---|---|
| Iridium-Catalyzed Arylation | Iridium/bisphosphine complex, Tetrahydroxydiboron | Vinylene carbonate, Arylboronic acids | Direct C-C bond formation, Readily available starting materials | researchgate.netresearchgate.net |
| Gold(I)-Catalyzed Homologation | IPrAuOH, TMSCHN₂ | Aryl aldehydes | Mild conditions, High functional group compatibility, Access from aldehyde feedstocks | rsc.org |
| Ruthenium(II)-Catalyzed Formylmethylation | Ruthenium(II) complex | Phthalazinones, Vinylene carbonate | Direct C-H activation, Atom economy | researchgate.net |
| Olefine Oxide Isomerization | Magnesium silicate | Monoaryl-ethylene oxides (e.g., Styrene (B11656) oxide) | Good yields, Vapor-phase reaction | google.com |
Advanced Mechanistic Elucidation
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research will likely focus on a combination of experimental and computational techniques to probe these mechanisms in greater detail.
Key areas for investigation include:
Spectroscopic Analysis of Intermediates: Advanced spectroscopic techniques are essential for identifying and characterizing transient species in catalytic cycles. For instance, in the gold-catalyzed homologation of aryl aldehydes, a diazoorgano Au(I) complex has been proposed as a key intermediate. rsc.org Similarly, iridium carbonate complexes are suggested to form during the arylation of vinylene carbonate. researchgate.net Future studies will employ in-situ NMR and other advanced spectroscopic methods to validate these proposed pathways.
Keto-Enol Tautomerism: The keto-enol equilibrium is fundamental to the reactivity of acetaldehydes. High-level ab initio calculations, such as focal-point analysis, can provide precise energetics of this tautomeric equilibrium in substituted acetaldehydes. researchgate.net Understanding how the phenoxy substituent influences this equilibrium in this compound will be critical for predicting its reactivity.
Non-Covalent Interaction Analysis: The role of subtle non-covalent interactions in stabilizing reaction intermediates and transition states is increasingly recognized. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction Reduced Density Gradient (NCI-RDG) analyses can be used to characterize interactions like C-H···O and C-H···X (where X is a halogen) in substituted acetaldehyde dimers. researchgate.net This knowledge can be leveraged to control stereochemistry and reaction outcomes.
Reaction Dynamics: Probing the kinetics and thermodynamics of reactions involving this compound will provide a quantitative understanding of its chemical behavior. For example, studying the oxidative cycloaddition reactions of aryl acetaldehydes can reveal detailed mechanistic insights into the formation of complex heterocyclic products. lookchem.com
Computational Design of New Analogues and Functional Materials
Computational chemistry is a powerful tool for accelerating the discovery of new molecules with tailored properties. By modeling the structure and behavior of this compound analogues, researchers can predict their activity and guide synthetic efforts toward the most promising candidates.
Future computational research will likely concentrate on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are instrumental in identifying the physicochemical properties that govern the biological activity of a series of compounds. researchgate.net Models have been developed for phenoxyphenyl derivatives to predict activities such as anti-HIV and antiatherogenic effects. researchgate.netchalcogen.ro Future work will involve building more sophisticated QSAR models for analogues of this compound to explore their potential in medicinal chemistry, for instance, as acetyl-CoA carboxylase (ACC) inhibitors or NorA efflux pump inhibitors. nih.govnih.gov
Density Functional Theory (DFT) Studies: DFT calculations provide detailed insights into the electronic structure and reactivity of molecules. nih.gov These methods can be used to optimize the geometries of this compound analogues, calculate their molecular orbitals, and predict their reactivity in various chemical environments. This information is vital for designing new functional materials with specific electronic or optical properties.
Pharmacophore-Based Design: Starting from a known active compound or a high-throughput screening hit, new series of analogues can be designed. For example, derivatives of 4-phenoxy-phenyl isoxazoles were designed and synthesized as novel ACC inhibitors, with substitutions targeting improved lipophilicity and hydrogen bonding potential. nih.gov This strategy can be applied to the this compound scaffold to generate libraries of compounds for biological screening.
Design of Functional Materials: The phenoxyphenyl group is a component in molecules studied for materials science applications. ambeed.comthieme-connect.de Computational screening can be used to design analogues of this compound for applications in organic electronics or as components of liquid crystals. researchgate.net
Table 2: Examples of QSAR and Computational Studies on Phenoxyphenyl Derivatives
| Study Type | Target/Application | Key Findings/Descriptors | Reference |
|---|---|---|---|
| QSAR | Anti-HIV Agents (PET Derivatives) | Activity increases with density and van der Waals energy; decreases with molar refractivity. | chalcogen.ro |
| QSAR | Antiatherogenic Agents | Molar refractivity in a specific position negatively contributed to activity. | researchgate.net |
| DFT and QSAR | NorA Efflux Pump Inhibitors | Activity can be improved by increasing molecular volume and specific atomic charges. | nih.gov |
| Virtual Screening & Docking | Acetyl-CoA Carboxylase (ACC) Inhibitors | Identified a 4-phenoxy-phenyl isoxazole (B147169) hit, leading to the synthesis of potent inhibitors. | nih.gov |
Development of Highly Selective Analytical Techniques
As the applications of this compound and its analogues expand, the need for rapid, sensitive, and selective analytical methods for their detection and quantification becomes increasingly important. Future research in this area will focus on novel sensor technologies and advanced spectroscopic and chromatographic methods.
Key development areas include:
Genetically Encoded Biosensors: A promising frontier is the development of biosensors for aromatic aldehydes. biorxiv.orgnih.gov This can be achieved through the directed evolution of allosteric transcription factors, altering their substrate specificity to recognize target aldehydes like this compound. biorxiv.orgnih.gov Such biosensors could enable high-throughput screening and real-time monitoring in biotechnological applications. mdpi.com
Enzyme-Based Biosensors: Another approach involves immobilizing enzymes like aldehyde dehydrogenase on an electrode surface. The enzyme-catalyzed oxidation of the aldehyde generates a measurable signal (e.g., from NADH), allowing for its quantification. acs.org
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique for detecting analytes at low concentrations. Methods are being developed where aldehydes are first derivatized (e.g., with MBTH) and then mixed with gold nanoparticles for SERS analysis. google.com The use of an isotopologue of the analyte as an internal standard can further enhance quantification accuracy. google.com
Advanced Chromatographic and NMR Methods: While traditional methods like HPLC and GC/MS are standard, there is room for improvement in analyzing complex samples or determining enantiomeric purity. nih.gov A rapid ¹H NMR assay has been developed for determining the enantiomeric excess of α-substituted aldehydes by in-situ derivatization with a chiral amine, which could be adapted for chiral analogues of this compound. acs.org
Integration into Multidisciplinary Research Areas
The unique chemical structure of this compound, combining an aldehyde function with a flexible phenoxyphenyl backbone, makes it an attractive building block for integration into various multidisciplinary research fields.
Future applications are envisioned in:
Materials Science: Organic chemistry is a driving force in the development of innovative materials. researchgate.net The phenoxyphenyl moiety is found in compounds investigated for their potential in creating functional materials, such as dyes, pigments, and organic semiconductors. ambeed.comthieme-connect.de Future research could explore the polymerization of this compound or its derivatives to create novel polymers with tailored thermal, optical, or electronic properties for use in flexible electronic devices or as advanced polymer additives.
Medicinal Chemistry and Agrochemicals: The phenoxyphenyl ether linkage is a well-established scaffold in many biologically active compounds, including pesticides and pharmaceuticals. orientjchem.org Analogues of this compound can be explored as precursors for novel therapeutic agents. For example, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown promising antibacterial potential. mdpi.com The aldehyde group can be readily transformed into various heterocycles, opening pathways to a wide range of potential drug candidates.
Supramolecular Chemistry: The aldehyde group can participate in dynamic covalent chemistry, forming reversible bonds (e.g., imines, acetals). This property can be exploited to construct complex supramolecular architectures, such as self-healing polymers, molecular cages, or responsive hydrogels.
Bioconjugation and Chemical Biology: The aldehyde functional group is a valuable handle for bioconjugation, allowing for the selective labeling of proteins and other biomolecules. Derivatives of this compound could be developed as novel probes or tags for studying biological systems, leveraging the physicochemical properties of the phenoxyphenyl group.
The synergy between the fundamental chemistry of this compound and applied fields like materials science and medicinal chemistry offers promising avenues for future scientific and technological advancements. researchgate.netroutledge.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
